molecular formula C19H28ClNO3S B15181577 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester CAS No. 135813-20-6

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester

Cat. No.: B15181577
CAS No.: 135813-20-6
M. Wt: 385.9 g/mol
InChI Key: JCLGQZSADYARQH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester is a complex organic compound It is an ester derivative of benzoic acid, characterized by the presence of a chlorine atom, a thioxomethyl group, and an ethylhexyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester typically involves multiple steps. The process begins with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the thioxomethyl group through a reaction with an appropriate thioxomethylating agent. The final step involves esterification with 2-ethylhexanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorine atom or the thioxomethyl group, resulting in dechlorination or reduction to thiols.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and dechlorinated derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The presence of the thioxomethyl group can enhance its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester

Uniqueness

The 2-ethylhexyl ester group in benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester provides unique solubility and reactivity properties compared to its methyl and ethyl ester counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics.

Properties

CAS No.

135813-20-6

Molecular Formula

C19H28ClNO3S

Molecular Weight

385.9 g/mol

IUPAC Name

2-ethylhexyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C19H28ClNO3S/c1-5-7-8-14(6-2)12-23-18(22)16-11-15(9-10-17(16)20)21-19(25)24-13(3)4/h9-11,13-14H,5-8,12H2,1-4H3,(H,21,25)

InChI Key

JCLGQZSADYARQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

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